1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone is a chemical compound characterized by the presence of a chloro and hydroxy group on a phenyl ring, along with a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 3-chloro-4-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-Chloro-4-oxo-phenyl)-2,2,2-trifluoro-ethanone.
Reduction: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanol.
Substitution: 1-(3-Amino-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone.
Scientific Research Applications
1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes. The trifluoromethyl ketone group can form a stable complex with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a covalent bond or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- 3-Chloro-4-hydroxybenzeneethanol
Comparison: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCLJEBHVJDQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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